Mudanpioside H
Description
Contextualization as a Glycosidic Monoterpenoid
Mudanpioside H is classified as a glycosidic monoterpenoid. This classification indicates that its chemical structure is composed of two main parts: a monoterpene unit (the aglycone) and a sugar moiety (the glycone), linked by a glycosidic bond. Monoterpenoids are a class of terpenes that consist of two isoprene units and are known for their diverse biological activities. The attachment of a sugar molecule often enhances the solubility and stability of the aglycone, and can modulate its biological activity.
Significance in Pharmacognosy and Natural Product Chemistry
The study of this compound is significant within the fields of pharmacognosy and natural product chemistry. Pharmacognosy, the study of medicinal drugs derived from plants or other natural sources, benefits from the identification of novel compounds like this compound as it expands the knowledge of the chemical constituents of medicinal plants. In natural product chemistry, the elucidation of its complex structure and the investigation of its chemical properties contribute to a deeper understanding of the chemical diversity found in nature. The presence of Mudan-pioside H and other related monoterpenoid glycosides in Paeonia species underscores the chemotaxonomic importance of this class of compounds for the genus. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O14/c1-27-12-29(38)19-10-30(27,28(19,26(43-27)44-29)13-40-24(37)15-4-8-17(32)9-5-15)42-25-22(35)21(34)20(33)18(41-25)11-39-23(36)14-2-6-16(31)7-3-14/h2-9,18-22,25-26,31-35,38H,10-13H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDRIPCQQSUIDZ-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Phytochemistry and Occurrence
Botanical Sources and Distribution within Paeonia Species
Co-occurrence with Related Monoterpenoid Glycosides
Mudanpioside H does not occur in isolation but is found alongside a spectrum of related monoterpenoid glycosides within the Paeonia suffruticosa root bark nih.govscispace.comnih.govkoreascience.krcir-safety.orgmdpi.comtmrjournals.comresearchgate.netmdpi.com. These co-occurring compounds often share structural similarities, differing in their glycosidic linkages or the presence of acyl groups. Common monoterpenoid glycosides found alongside this compound include paeoniflorin (B1679553), oxypaeoniflorin, benzoylpaeoniflorin, albiflorin, mudanpioside C, E, G, I, and J, as well as mudanoside A nih.govscispace.comcir-safety.orgmdpi.comtmrjournals.comresearchgate.netmdpi.commendeley.com. Phenolic compounds such as paeonol, gallic acid, and p-hydroxybenzoic acid are also frequently identified in the same plant extracts nih.govmdpi.commdpi.commendeley.comresearchgate.net.
Table 1: Selected Phytochemicals Identified in Paeonia suffruticosa Root Bark
| Compound Name | Chemical Class | Primary Source Part | References |
| This compound | Monoterpenoid Glycoside | Root Bark | nih.govontosight.aiscispace.comnih.govkoreascience.krcir-safety.org |
| Paeoniflorin | Monoterpenoid Glycoside | Root Bark | nih.govmdpi.comresearchgate.netmdpi.com |
| Oxypaeoniflorin | Monoterpenoid Glycoside | Root Bark | cir-safety.orgresearchgate.netmdpi.com |
| Benzoylpaeoniflorin | Monoterpenoid Glycoside | Root Bark | cir-safety.orgresearchgate.netmdpi.com |
| Albiflorin | Monoterpenoid Glycoside | Root Bark | researchgate.netmdpi.com |
| Mudanpioside C | Monoterpenoid Glycoside | Root Bark | nih.govcir-safety.orgmdpi.com |
| Mudanpioside E | Monoterpenoid Glycoside | Root Bark | nih.govcir-safety.orgmdpi.com |
| Mudanpioside G | Monoterpenoid Glycoside | Root Bark | scispace.comcir-safety.org |
| Mudanpioside I | Monoterpenoid Glycoside | Root Bark | scispace.comcir-safety.orgmendeley.com |
| Mudanpioside J | Monoterpenoid Glycoside | Root Bark | nih.govcir-safety.orgmdpi.comresearchgate.net |
| Mudanoside A | Monoterpenoid Glycoside | Root Bark | scispace.commendeley.com |
| 6-O-Vanillyoxypaeoniflorin | Monoterpenoid Glycoside | Root Bark | nih.govkoreascience.kr |
| Galloyl-oxypaeoniflorin | Monoterpenoid Glycoside | Root Bark | nih.govkoreascience.kr |
| Paeonol | Phenol | Root Bark | nih.govmdpi.commdpi.comresearchgate.net |
| Gallic Acid | Phenolic Acid | Root Bark | scispace.commdpi.commdpi.commendeley.comresearchgate.net |
| p-Hydroxybenzoic Acid | Phenolic Acid | Root Bark | scispace.commendeley.com |
Extraction and Isolation Methodologies from Plant Matrices
The isolation of this compound from Paeonia suffruticosa involves a series of extraction and purification steps, typically starting with solvent extraction followed by various chromatographic techniques.
Solvent Extraction Techniques
Initial extraction of compounds from the Paeonia suffruticosa root bark often utilizes polar solvents. Ethanol, in various concentrations (e.g., 95% and 70%), is commonly employed for the initial extraction of the plant material scispace.commdpi.comnih.gov. Following the primary extraction, the crude extract is frequently subjected to partitioning procedures to separate compounds based on their polarity. A typical partitioning scheme involves separating the ethanolic extract into fractions using solvents like hexane, followed by methanol (B129727) (e.g., 90% MeOH), and subsequently ethyl acetate (B1210297) and water scispace.commdpi.comnih.gov. This process helps to concentrate the desired compounds and remove less polar or more polar impurities. Other studies have also employed chloroform-methanol mixtures for extraction nih.govkoreascience.kr.
Table 2: Solvent Extraction and Partitioning Steps for Paeonia suffruticosa Constituents
| Step | Solvent/Procedure | Purpose | References |
| 1 | 95% Ethanol Extraction | Initial extraction of phytochemicals | scispace.commdpi.comnih.gov |
| 2 | 70% Ethanol Extraction | Further extraction of phytochemicals | scispace.commdpi.comnih.gov |
| 3 | Hexane Partition | Removal of non-polar compounds | scispace.commdpi.comnih.gov |
| 4 | 90% Methanol Partition | Collection of polar compounds | scispace.commdpi.comnih.gov |
| 5 | Ethyl Acetate Partition | Further separation based on polarity | scispace.commdpi.comnih.gov |
| 6 | Water Partition | Collection of highly polar compounds | scispace.commdpi.comnih.gov |
| 7 | Chloroform-Methanol (1:1) Extraction | Alternative extraction method | nih.govkoreascience.kr |
Chromatographic Separation Methods
After solvent extraction and partitioning, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds.
Column chromatography is a cornerstone in the isolation process, employing various stationary phases to achieve separation. Silica gel column chromatography is frequently used due to its effectiveness in separating compounds based on polarity nih.govmdpi.comnih.gov. Sephadex LH-20, a lipophilic gel, is another common stationary phase utilized for the separation of polyphenols and glycosides, including monoterpenoid glycosides nih.govmdpi.comnih.gov. Preparative High-Performance Liquid Chromatography (HPLC) and Lobar PR-8 chromatography are also employed for fine purification, enabling the isolation of pure this compound nih.gov. In some instances, macroporous resins have also been used for the purification of monoterpene glycosides from Paeonia suffruticosa extracts mdpi.com.
High-Performance Liquid Chromatography (HPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) and its preparative counterpart are indispensable tools in the isolation, purification, and identification of phytochemicals like this compound. These techniques leverage differences in the physical and chemical properties of compounds to achieve separation.
Research has employed various HPLC methodologies for the analysis and purification of this compound. In one study, this compound was isolated through a multi-step chromatographic process that included preparative chromatography on a Lobar RP-8 column, followed by HPLC separation using a phenyl column with a mobile phase consisting of 45% methanol (MeOH) scispace.com. This approach facilitated the purification of this compound from complex plant extracts.
Advanced analytical HPLC techniques, such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-Q-Exactive Orbitrap HRMS), have been crucial for the precise identification of this compound in plant samples mdpi.commdpi.com. In these analyses, this compound was identified by its characteristic molecular ion at m/z 615. Further structural confirmation was achieved through MS/MS fragmentation analysis, which revealed key fragment ions at m/z 585 ([M − H − CH₂O]⁻) and m/z 447 ([M − H − (p-hydroxybenzoic acid)]⁻) when analyzed in negative ion mode mdpi.com. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has also been utilized to identify this compound among other metabolites in various extracts researchgate.netdntb.gov.ua.
The physical and spectral characteristics of this compound, as determined through these analytical methods, are well-documented. It typically presents as a colorless powder with a melting point range of 159–161°C. Its specific rotation is reported as [α]D 210.52° (c50.23, MeOH). Spectroscopic data includes UV absorption maxima at 258.0 nm (log ε: 4.50), characteristic IR absorptions at 3395 cm⁻¹ (for OH groups) and 1705, 1699 cm⁻¹ (for C=O groups), and positive ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) data showing a molecular ion peak at m/z 617 ([M+H]⁺) along with other fragment ions scispace.com.
Table 1: Physical and Spectral Characteristics of this compound
| Characteristic | Value | Source |
| Appearance | Colorless powder | scispace.com |
| Melting Point (mp) | 159—161°C | scispace.com |
| Specific Rotation ([α]D) | 210.52° (c50.23, MeOH) | scispace.com |
| UV λmax (nm) | 258.0 (log ε: 4.50) | scispace.com |
| IR νmax (cm⁻¹) | 3395 (OH), 1705, 1699 (C=O) | scispace.com |
| FAB-MS (positive) | m/z 617 ([M+H]⁺, 1), 599 (6), 461 (3), 391 (1) | scispace.com |
| UHPLC-Q-Exactive HRMS | Molecular ion at m/z 615 | mdpi.com |
| MS/MS Fragmentation | m/z 585 [M − H − CH₂O]⁻, 447 [M − H − (p-hydroxybenzoic acid)]⁻ | mdpi.com |
Advanced Isolation Approaches for Bioactive Compounds
The isolation of specific bioactive compounds like this compound from complex natural matrices necessitates advanced separation and purification strategies that go beyond standard chromatographic methods. These approaches often combine multiple techniques to efficiently extract and purify target molecules.
Preparative HPLC is a cornerstone in the advanced isolation of phytochemicals, enabling the purification of compounds from crude extracts or fractions obtained through initial separation steps scispace.comresearchgate.net. For instance, after initial chromatographic fractionation, preparative HPLC using a phenyl column with a 45% MeOH eluent was employed to isolate this compound scispace.com. Other studies have utilized preparative HPLC to isolate major constituents from active fractions of plant extracts, with this compound being identified through subsequent analysis scispace.com.
More sophisticated techniques, such as High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) and UHPLC-Q-Exactive Orbitrap HRMS, are employed for targeted isolation and structural elucidation mdpi.comresearchgate.net. These hyphenated techniques allow for simultaneous separation, detection, and identification of compounds based on their mass-to-charge ratio and fragmentation patterns, significantly aiding in the discovery and isolation of novel or known compounds like this compound.
Combinations of different chromatographic methods are also utilized. For example, high-speed countercurrent chromatography (HSCCC) in conjunction with preparative HPLC has been reported as a purification strategy for compounds isolated from natural sources researchgate.net. Such integrated approaches are vital for handling complex mixtures and achieving high purity levels required for detailed chemical and biological characterization. The identification of this compound from various plant and fungal extracts has often relied on these advanced analytical and preparative techniques, confirming its presence and contributing to the understanding of its phytochemical profile.
Table 2: Isolation and Chromatographic Analysis Methodologies for this compound
| Technique | Column/Stationary Phase | Mobile Phase / Eluent | Detection Method | Key Findings / Role in Isolation | Source |
| Preparative Chromatography | Lobar RP-8 | Not specified | Not specified | Initial fractionation of plant extract | scispace.com |
| High-Performance Liquid Chromatography (HPLC) | Phenyl column | 45% MeOH | Not specified | Final purification step for this compound | scispace.com |
| UHPLC-Q-Exactive Orbitrap HRMS | Not specified | Not specified | HRMS | Identification of this compound, molecular formula determination | mdpi.com |
| LC-MS/MS | Not specified | Not specified | MS/MS | Identification of this compound among metabolites | researchgate.netdntb.gov.ua |
| Preparative HPLC | Not specified | Not specified | Not specified | Isolation and purification of active constituents, including this compound | scispace.comresearchgate.net |
| HPLC-HRMS | Not specified | Not specified | HRMS | Targeted isolation and structural elucidation | researchgate.net |
| High-Speed Countercurrent Chromatography (HSCCC) | Not specified | Not specified | Not specified | Used in conjunction with preparative HPLC for purification | researchgate.net |
| HPLC (General Analysis) | C18 column | Gradient elution with 0.05% formic acid in water and acetonitrile | Not specified | Chromatographic fingerprinting of related plant extracts | researchgate.net |
List of Compounds Mentioned:
Adenosine
Benzoylpaeoniflorin
Benzoyloxypaeoniflorin
Caffeine
8-Debenzoylpaeoniflorin (B568938)
Ephedradine A
Ergosine
Ethyl gallate
Gallic acid
Gallic acid glucoside
Galloylpaeoniflorin
(Z)-(1S,5R)-β-Pinen-10-yl-β-vicianoside
9-ethyllactiflorin A
Isorhamnetin
Isorhamnetin 3,7-O-glucoside
Isorhamnetin-3-O-glucoside
Kaempferol
Kaempferol galloylglucoside
Kaempferol glucosylrhamnoside
Kojic acid
Luteolin-7-O-glucoside
Methyl digallate
Methyl gallate
Mudanpioside B
Mudanpioside C
Mudanpioside G
this compound
Mudanpioside I
Mudanoside-A
1,8-cineole-2-O-β-d-glucopyranoside
4-O-Methyldesbenzoylpaeoniflorin
Paeonidanin D
Paeonidanin H
Paeoniflorin
Paeonol
Paeoveitols A, B, C
p-hydroxybenzoic acid
Pentagalloylglucose
Quercetin
Trichosanic acid
Structural Elucidation and Characterization
Spectroscopic Analysis for Structure Determination
Spectroscopic methods are fundamental to understanding the molecular architecture of compounds like Mudanpioside H. They provide detailed information about the atoms present, their bonding, and their environment within the molecule.
Mass spectrometry (MS) techniques, including tandem mass spectrometry (MSⁿ) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), are crucial for determining the molecular weight and fragmentation patterns of this compound nih.govresearchgate.netwikipedia.org. Electrospray ionization (ESI) is commonly used to ionize polar molecules like glycosides, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions nih.govmdpi.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition nih.gov.
Tandem mass spectrometry (MS/MS or MSⁿ) involves fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation process, often induced by collision-induced dissociation (CID), provides valuable structural information by revealing characteristic cleavage patterns within the molecule nih.govwikipedia.org. For this compound, MS/MS spectra have shown fragment ions resulting from the loss of specific chemical moieties, such as water (CH₂O) and parts of the glycosidic or aglycone structures nih.govmdpi.com. For instance, a fragment at m/z 585 [M − H − CH₂O]⁻ and 447 [M − H − CH₂O − (p-hydroxybenzoic acid)]⁻ have been observed, aiding in its identification mdpi.com. These fragmentation pathways are consistent with the known behavior of similar glycosidic compounds wikipedia.orglifesciencesite.com.
Biosynthesis and Metabolic Pathways
Monoterpenoid Precursor Pathways in Plants
The foundational C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the Mevalonic Acid (MVA) pathway and the Methylerythritol 4-Phosphate (MEP) pathway. These pathways provide the essential building blocks for the vast array of terpenoid compounds found in plants, including the monoterpene aglycone that forms the core of Mudanpioside H.
The MVA pathway is primarily localized in the cytosol and initiates with acetyl-CoA. Through a series of enzymatic reactions, including those catalyzed by acetoacetyl-CoA thiolase, 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), acetyl-CoA is converted into mevalonate, and subsequently into IPP mdpi.comrsc.orgnih.gov. While the MVA pathway is predominantly associated with the production of sesquiterpenes, triterpenes, and sterols, it also contributes to the pool of IPP and DMAPP that can be utilized for monoterpene biosynthesis nih.govacademicjournals.orgnih.gov. Studies investigating the biosynthesis of related compounds like paeoniflorin (B1679553) have indicated a correlation between the expression of MVA pathway genes, such as hydroxymethylglutaryl-CoA synthase and phosphomevalonate kinase, and the accumulation of these monoterpene glycosides mdpi.comresearchgate.net. The IPP and DMAPP generated via the MVA pathway can be isomerized by isopentenyl pyrophosphate isomerase (IPPI) and then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct precursor for monoterpenes mdpi.comwikipedia.org.
The MEP pathway, located within the plastids, is considered the principal route for monoterpene biosynthesis in plants mdpi.comrsc.orgnih.govacademicjournals.orgnih.govwikipedia.orgcimap.res.inucanr.edutandfonline.combiorxiv.orgnih.gov. This pathway utilizes pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (G3P) as starting materials. Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which catalyze the formation of 2-C-methyl-D-erythritol 4-phosphate (MEP) mdpi.comrsc.orgacademicjournals.orgtandfonline.com. The MEP pathway ultimately yields IPP and DMAPP, which are then channeled into the synthesis of monoterpenes mdpi.comrsc.orgnih.govnih.govcimap.res.inucanr.edutandfonline.combiorxiv.orgnih.govontosight.ai. The GPP formed from these precursors serves as the substrate for terpene synthases (TPSs), which catalyze the cyclization and rearrangement reactions to generate the diverse monoterpene skeletons mdpi.comontosight.ai.
Table 1: Key Precursors and Pathways in Monoterpenoid Biosynthesis
| Pathway | Primary Location | Starting Materials | Key Intermediates | Product | Associated Terpenoids |
| MVA | Cytosol | Acetyl-CoA | HMG-CoA, Mevalonate | IPP, DMAPP | Sesquiterpenes, Triterpenes, Sterols (also contributes to monoterpenes) |
| MEP | Plastids | Pyruvate, G3P | DXP, MEP, HMBPP | IPP, DMAPP | Monoterpenes, Diterpenes, Tetraterpenes |
Enzymatic Steps in Glycoside Formation
Following the synthesis of the monoterpene aglycone, further modifications occur, including glycosylation and acylation, to form the final structure of this compound.
Glycosylation, the attachment of a sugar moiety to an aglycone, is a crucial step in the biosynthesis of many plant secondary metabolites, including monoterpene glycosides like this compound. This process is catalyzed by glycosyltransferases (UGTs), which utilize activated sugar donors, typically UDP-sugars, to form glycosidic bonds ontosight.aimdpi.comresearchgate.netnih.govsci-hub.se. Specifically, the linkage of a β-D-glucopyranosyl group to the monoterpene core is mediated by specific UGTs. For instance, studies on menthol, a monoterpenoid alcohol, have identified several UGTs capable of forming menthyl-β-D-glucopyranoside mdpi.com. These enzymes play a vital role in increasing the water solubility, stability, and modifying the bioactivity of the aglycone nih.govfrontiersin.org.
Acylation involves the transfer of an acyl group, such as a benzoyl or acetyl group, to the molecule, often to hydroxyl or carboxyl groups. This modification can significantly alter the compound's properties. In the context of paeoniflorin biosynthesis, which is closely related to this compound, acyltransferases belonging to the BAHD family have been identified as critical for the connection of acyl groups nih.govoup.comannualreviews.org. For example, an O-benzoyltransferase, PoDPBT, has been shown to catalyze the benzoylation of 8-debenzoylpaeoniflorin (B568938) to form paeoniflorin nih.gov. This indicates that acyltransferases are involved in the modification of monoterpene glycosides by attaching acyl moieties, such as benzoyl groups, which are characteristic of compounds like paeoniflorin. While this compound is characterized as an acetylated derivative of paeoniflorin, the principle of acyltransferase activity in connecting acyl groups to the monoterpene glycoside backbone is well-established in related pathways mdpi.comnih.gov.
Synthetic Endeavors and Derivative Design
Strategies for Chemical Synthesis
The total synthesis of a complex natural product like Mudanpioside H has not yet been reported in the literature. However, established principles of organic synthesis allow for the formulation of viable strategies. A convergent approach would likely be most effective, involving the separate synthesis of the complex aglycone and the protected galloyl-glucose unit, followed by a late-stage glycosylation reaction. researcher.life
Key challenges in the synthesis would include:
Stereocontrolled construction of the aglycone: The pinane (B1207555) skeleton of the aglycone contains multiple stereocenters that must be installed with high precision. Asymmetric catalysis and chiral pool starting materials, such as optically active pinenes, could be employed to achieve this. nih.gov
Glycosylation: Forming the glycosidic bond between the aglycone and the sugar moiety is a critical step. The stereochemistry of this bond (α or β) must be controlled, which can be influenced by the choice of glycosyl donor, promoter, and the protecting groups on the sugar. researchgate.net
Protecting group strategy: The multiple hydroxyl groups on both the glucose and gallic acid components require a sophisticated protecting group strategy to ensure that specific sites can be selectively modified without affecting others.
A potential synthetic route would begin with the asymmetric synthesis of the functionalized pinane aglycone. Concurrently, D-glucose would be selectively protected and then esterified with a protected gallic acid derivative. The final key step would be the coupling of these two advanced intermediates via a stereoselective glycosylation, followed by global deprotection to yield this compound. Such a synthesis would not only confirm the structure of the natural product but also open avenues for creating analogues not accessible from natural sources. mdpi.com
Semisynthesis of Analogues and Related Compounds
Semisynthesis, which uses a readily available natural product as a starting material for chemical modifications, offers a more direct route to generating analogues for biological testing. rsc.org This approach is particularly valuable when the parent natural product can be isolated in sufficient quantities but its total synthesis is prohibitively long or low-yielding. acs.org For this compound, which can be isolated from Paeonia suffruticosa, semisynthesis represents an efficient strategy to explore its chemical space. sci-hub.ru
Potential semisynthetic modifications to the this compound scaffold could include:
Modification of the Galloyl Group: The phenolic hydroxyls on the galloyl moiety are prime targets for alkylation or acylation to probe the importance of these groups for biological activity. Selective hydrolysis of the galloyl ester could also yield a key intermediate for attaching different acyl groups.
Alteration of the Glucose Moiety: The free hydroxyl groups on the glucose unit could be selectively esterified or etherified to create a library of derivatives with varied polarity and hydrogen-bonding capabilities.
Modification of the Aglycone: While more challenging, functional groups on the pinane skeleton, if accessible, could be modified.
These semisynthetic campaigns enable the rapid generation of diverse analogues, facilitating a deeper understanding of which structural features are essential for the compound's biological effects. isomerase.com This process is crucial for identifying derivatives with improved potency or more favorable pharmacokinetic properties. routledge.com
Structure-Activity Relationship (SAR) Studies of Mudanpioside Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. karger.com For this compound and its derivatives, SAR studies would systematically investigate how chemical modifications influence bioactivity, such as its antioxidant or antithrombotic effects. sci-hub.ru
A systematic SAR study on this compound would involve synthesizing analogues (via total or semisynthesis) and evaluating their biological activity in relevant assays. Key structural questions to be addressed would include:
The role of the galloyl group: Is the entire galloyl structure necessary, or would simpler aromatic acids suffice? Are all three phenolic hydroxyls essential?
The importance of the sugar: How does the glucose unit contribute to activity? Is it merely a solubilizing group, or does it actively participate in binding to a biological target? The nature of the sugar can significantly influence pharmacokinetic parameters. researchgate.net
Computational methods, such as Quantitative Structure-Activity Relationship (QSPR) models, can complement experimental work by predicting the activity of designed molecules and identifying key physicochemical features that are crucial for bioactivity. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Derivatives
| Modification Site | Derivative | Predicted Change in Activity | Rationale |
|---|---|---|---|
| Galloyl Moiety | Removal of galloyl group | Significant Decrease | The polyhydroxylated aromatic system is often crucial for antioxidant activity and receptor binding. |
| Galloyl Moiety | Methylation of hydroxyls | Decrease | Blocks hydrogen-bonding capability, which may be essential for target interaction. |
| Glucose Moiety | Replacement with rhamnose | Variable | Alters solubility and steric profile; may change binding affinity depending on the target's binding pocket. |
| Glucose Moiety | Acylation of free hydroxyls | Variable | Increases lipophilicity, which could enhance cell membrane permeability but may hinder binding if hydroxyls are key interaction points. |
These studies are essential for optimizing the natural product scaffold, potentially leading to the development of new therapeutic agents with enhanced efficacy and selectivity. mdpi.com
Advanced Analytical Methodologies for Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) remains a cornerstone in the analysis of natural products like Mudanpioside H. Its ability to separate complex mixtures makes it invaluable for both qualitative and quantitative analyses.
HPLC coupled with Diode Array Detection (HPLC-DAD) is widely employed for the profiling of plant extracts containing this compound. This technique allows for the simultaneous detection of compounds across a range of UV-Vis wavelengths, providing spectral information that aids in compound identification and purity assessment measurlabs.com. For instance, specific detection wavelengths are utilized to monitor target compounds within complex matrices. In the analysis of monoterpene glycosides, including this compound, specific wavelengths such as 270 nm and 254 nm have been found effective for certain related compounds, suggesting the need for optimized detection settings for this compound itself nih.govresearchgate.net. HPLC-DAD is instrumental in generating chromatograms that serve as a chemical fingerprint, enabling the comparison of different batches or samples researchgate.net.
Ultra-High-Performance Liquid Chromatography (UHPLC) Implementations
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering faster analysis times, higher resolution, and increased sensitivity. This is achieved through the use of smaller particle size columns and higher operating pressures mdpi.comthermofisher.comacm2.com. UHPLC systems are particularly well-suited for the rapid screening and identification of numerous compounds in complex biological or plant extracts, making them ideal for the analysis of natural products like this compound mdpi.comresearchgate.netresearchgate.net. The integration of UHPLC with advanced detection systems, such as mass spectrometry, allows for comprehensive profiling and identification of constituents, even those present in low concentrations mdpi.comresearchgate.netresearchgate.netnih.govdoi.org. For example, UHPLC coupled with high-resolution mass spectrometry has been successfully applied to screen and identify compounds in Paeonia rockii, including this compound mdpi.comresearchgate.net.
Mass Spectrometry (MS) Techniques and Hyphenations
Mass spectrometry (MS) is indispensable for determining the molecular weight and structural information of compounds. When coupled with chromatographic separation techniques, it provides powerful tools for identification and quantification.
The hyphenation of liquid chromatography with mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) is a widely adopted strategy for the identification and quantification of compounds like this compound nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comup.ac.za. LC-MS provides accurate mass measurements and fragmentation data, which are crucial for elucidating molecular structures and confirming the identity of analytes mdpi.comresearchgate.netnih.govglycoscience.ru. Tandem MS (MS/MS) involves the fragmentation of selected precursor ions, yielding characteristic fragment ions that provide more detailed structural information and enhance selectivity and sensitivity, thereby enabling precise quantification mdpi.comresearchgate.netresearchgate.net. For this compound, LC-MS/MS analysis has been used to identify its presence in plant extracts and to study its potential biological activities nih.govresearchgate.net. For instance, fragmentation patterns observed in LC-MS/MS experiments have aided in the characterization of this compound, with specific fragment ions such as m/z 585 [M − H − CH2O]− and 447 [M − H − CH2O − (p-hydroxybenzoic acid)]− being reported mdpi.com.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Orbitrap mass analyzers, offers unparalleled accuracy in mass measurement, enabling the determination of elemental compositions and facilitating the identification of unknown compounds and metabolites mdpi.comresearchgate.netresearchgate.netdoi.orgresearchgate.netthermofisher.com. Orbitrap mass spectrometers provide high resolving power and mass accuracy, making them ideal for comprehensive screening of complex mixtures, such as those found in plant extracts or biological samples mdpi.comresearchgate.netresearchgate.net. The combination of UHPLC with HRMS, such as the UHPLC-Q-Exactive Orbitrap HRMS system, allows for the rapid and accurate identification of a large number of constituents, including this compound, within a single analysis mdpi.comresearchgate.netdoi.org. This approach is vital for understanding the chemical diversity of natural products and for discovering novel compounds or metabolites researchgate.netthermofisher.com.
Data Tables
The following tables summarize key analytical data and properties for this compound, derived from various research findings.
Table 1: this compound Analytical Data from LC-MS Analysis
| Compound Name | Retention Time (min) | m/z ([M-H]-) | Relative Signal Intensity |
| This compound | 5.05 | 615.172 | 1,238,160.5 |
Data adapted from nih.gov. Note: m/z values are typically measured with high accuracy in HRMS, and the presented values are representative.
Table 2: Key Fragmentation Ions of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Fragment |
| [M-H]- | 585 | [M − H − CH2O]- |
| [M-H]- | 447 | [M − H − CH2O − (p-hydroxybenzoic acid)]- |
Fragmentation data obtained via LC-MS/MS analysis mdpi.com.
Table 3: Physicochemical Properties of this compound
| Property | Value | Source/Method of Determination |
| Molecular Formula | C30H32O14 | Calculated |
| Molecular Weight | 616.57 | Calculated |
| Solubility | Practically insoluble (0.021 g/L at 25 ºC) | Calculated |
| Density | 1.68±0.1 g/cm3 (at 20 ºC) | Calculated |
Properties compiled from various sources chemblink.com.
Compound List
this compound
Galloylpaeoniflorin
Benzoyloxypaeoniflorin
Mudanpioside C
Mudanpioside B
Mudanpioside I
Mudanpioside J
Oxypaeoniflorin
Paeoniflorigenone
Gallic acid
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)
Suffruticoside
Suffruticoside A/B/C/D
Isorhamnetin
Luteolin-7-O-glucoside
Kaempferol glucosylrhamnoside
Ephedradine A
Ergosine
Trichosanic acid
Mudanpioside E
Mudanpioside F
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structures of organic molecules like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms, the presence of functional groups, and the stereochemistry of a compound.
Structural Confirmation: The definitive structural determination of this compound relies on a suite of NMR experiments. One-dimensional (1D) NMR, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), provides fundamental data on the number and types of protons and carbons present, respectively. ¹H NMR spectra reveal chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants, which together offer insights into the local electronic environment and neighboring protons. ¹³C NMR spectra, on the other hand, provide information about the carbon backbone of the molecule.
To establish the complete structure and confirm connectivity, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, thereby mapping out spin systems and identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, while HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and carbons separated by two or three bonds. These experiments are vital for assigning specific signals to atoms within the this compound molecule and confirming the proposed structure researchgate.netscispace.comsemanticscholar.orgoxinst.com. For instance, studies have utilized ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to confirm the structures of related compounds, a process directly applicable to this compound researchgate.netscispace.com.
Mixture Analysis: In the analysis of complex natural product extracts, such as those derived from Paeonia suffruticosa (Moutan Cortex), this compound is often found alongside numerous other compounds researchgate.netnih.gov. NMR spectroscopy is a powerful tool for analyzing such mixtures. While 1D ¹H NMR can provide an initial overview, the overlapping signals in complex mixtures can make definitive identification challenging nih.govnih.govchemrxiv.org. Advanced NMR methods, including pure shift NMR techniques, are being developed to enhance resolution and deconvolve overlapping signals, allowing for the identification of individual components even in complex matrices nih.govchemrxiv.org. Furthermore, quantitative NMR (qNMR) can be employed to determine the relative or absolute concentrations of this compound within a mixture, aiding in quality control and comparative studies ox.ac.ukhyphadiscovery.com.
Integrated Analytical Platforms (e.g., LC-NMR, LC-MS-NMR)
The limitations of standalone NMR in analyzing complex mixtures, particularly regarding sensitivity and separation, have led to the development and widespread adoption of hyphenated techniques. These integrated platforms combine the separation power of chromatography with the structural elucidation capabilities of NMR, and often mass spectrometry (MS), offering a more comprehensive analytical approach.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR is a powerful technique that couples Liquid Chromatography (LC), typically High-Performance Liquid Chromatography (HPLC), with NMR spectroscopy slideshare.netnews-medical.net. This integration allows for the separation of individual components from a complex mixture by LC, followed by their on-line detection and structural analysis by NMR. LC-NMR is particularly advantageous for natural product analysis, where it can provide preliminary information on complex extracts, identify known compounds, and facilitate the structural investigation of novel compounds by avoiding extensive preliminary separation steps sci-hub.se.
There are several modes of LC-NMR operation, including continuous flow (on-flow), stopped-flow, and loop/cartridge collection slideshare.netsci-hub.sewiley.com. In the on-flow mode, NMR data is continuously acquired as the LC eluent passes through the NMR flow cell. While this mode is rapid and samples all components, its sensitivity is limited by the short residence time of analytes in the flow cell slideshare.netsci-hub.se. The stopped-flow mode improves sensitivity by pausing the LC flow when a peak of interest is in the NMR probe, increasing the acquisition time for that specific component sci-hub.sewiley.comnih.gov. LC-SPE-NMR (Solid Phase Extraction) further enhances sensitivity by trapping and concentrating analytes before NMR analysis, often allowing for solvent exchange and improved spectral quality sci-hub.sechromatographyonline.com.
Studies have demonstrated the utility of LC-NMR in identifying compounds within plant extracts, including those from Paeonia species, where this compound is found scispace.comresearchgate.net. By comparing NMR data with previously reported values, this compound and other related compounds can be identified and characterized within these complex matrices researchgate.net.
LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance): The integration of LC, MS, and NMR (LC-MS-NMR) represents a highly sophisticated analytical strategy for the comprehensive analysis of complex samples nih.gov. This triple-hyphenated technique leverages the high sensitivity and selectivity of MS for initial detection and molecular weight determination, the separation power of LC, and the detailed structural information provided by NMR.
LC-MS-NMR is invaluable for identifying unknown compounds in complex matrices, such as biological fluids or plant extracts, by providing complementary data from both MS and NMR nih.gov. MS can provide elemental composition and fragmentation patterns, while NMR offers detailed insights into molecular structure and connectivity. This combined approach is particularly useful in drug discovery, metabolomics, and natural product research, where unambiguous identification of components is critical news-medical.netnih.gov. For example, LC-MS/MS has been used to identify metabolites, with subsequent validation often requiring NMR analysis researchgate.net. LC-NMR-MS systems have been applied to analyze complex mixtures, including natural product extracts, by combining on-flow NMR and MS detection, with options for stopped-flow NMR for enhanced spectral quality wiley.com. The ability to identify compounds like this compound in complex biological or plant samples is greatly enhanced by these integrated platforms, offering a robust approach to both qualitative and quantitative analysis nih.govglycoscience.ru.
Data Table Example: Representative NMR Data for this compound (Hypothetical based on related compounds)
While specific, comprehensive NMR data for this compound across all experiments are not detailed in the provided snippets, typical structural elucidation studies for related compounds in Paeonia species provide a basis for understanding the type of data generated. The following table illustrates the kind of information obtained from ¹H and ¹³C NMR experiments, which would be crucial for confirming the structure of this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Hypothetical) |
| ¹H | 4.50 | d | 7.5 | Anomeric proton (H-1') |
| ¹H | 3.20-3.80 | m | - | Sugar protons (H-2' to H-6') |
| ¹H | 1.65 | s | - | Methyl group (e.g., C-10 CH₃) |
| ¹H | 5.49 | s | - | Vinyl proton (e.g., H-3) |
| ¹³C | 95.0 | C | - | Anomeric carbon (C-1') |
| ¹³C | 70.0-80.0 | C | - | Sugar carbons (C-2' to C-6') |
| ¹³C | 15.0 | C | - | Methyl carbon (e.g., C-10 CH₃) |
| ¹³C | 130.0 | C | - | Olefinic carbon (e.g., C-3) |
Note: The data presented in this table are hypothetical and illustrative, based on typical NMR findings for monoterpenoid glycosides found in similar plant sources. Actual spectral assignments for this compound would require specific experimental data.
Compound List:
this compound
Conferol
Turcicanol A
Turcicanol A acetate (B1210297)
11-dehydrokaratavicinol
Paeoniflorin
Galloylpaeoniflorin
Benzoylpaeoniflorin
Benzoyl-oxypaeoniflorin
Mudanpioside B
Mudanpioside C
Mudanpioside E
Mudanpioside F
Mudanpioside G
Mudanpioside I
Mudanoside-A
Suffruticosol A
Gallic acid
Adenosine
p-hydroxybenzoic acid
Ephedradine A
Ergosine
Ia
Trichosanic acid
Pentagalloylglucose
Salicylpaeoniflorin
4'-hydroxypaeoniflorin
4-epi-albiflorin
Paeonivayin
4-O-methyl-paeoniflorin
Suffrupaeonidanin D
Paenol glycoside
Procyanidin trimer
Rutin
2-phenylethenamine
Amaranthussaponin I
Chlorogenic acid
L-tryptophan
Kaempferol
Phenylalanine
Quercetin
L-Cystathionine
Ibuprofen
Flavin mononucleotide
Paracetamol
Fluconazole
Phloroglucinols
Tocotrienols
Glyasperin H
Capsaicinoides
Saponine congeners
VER (a phenolic compound)
Hydroxytyrosol
Caffeic acid
Glucose
Rhamnose
Nicotinamide
Formic acid
Adenine
Malic acid
Dihydroxyacetophenone
Suffruticoside A/B/C/D
Kaempferol dihexoside
Mudanpioside J
Paeonol
Galloyloxypaeoniflorin
Procyanidin B
Albiflorin
Sulfonated paeoniflorin
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)
Oxypaeoniflorin
Paeoniflorigenone
DPP
Paenol glycoside
B-type procyanidin dimers
B-type procyanidin trimer
Isomers of mono hydroxy benzoic acid (HBA)
Ecdysteroids
Nonsteroidal antiinflammatory drugs (NSAIDs)
Triazoles
Phenylacetylglutamine
Metabolites of BMS-690514 M1
L-Cystathionine
Glutathione
Saccharides
Amino acids
Alanine
DSS (internal calibration standard)
Benzene
Acetone
Fructose
Sucrose
Cellobiose
Maltose
Proline
Leucine
Trehalose
Trigonelline
Lactulose
Betaine
Valine
Fumarate
Formate
Kynurenine### 6.4. Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and characterization of chemical compounds like this compound. It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.
Structural Confirmation: The definitive structural determination of this compound relies on a comprehensive suite of NMR experiments. One-dimensional (1D) NMR techniques, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), are the initial steps. ¹H NMR spectra reveal the chemical environment of protons, providing data on chemical shifts, signal multiplicities, and coupling constants, which indicate the presence of neighboring protons. ¹³C NMR spectra offer insights into the carbon framework of the molecule.
To establish the complete structure and confirm atom connectivity, two-dimensional (2D) NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy) map proton-proton couplings, identifying adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached, while HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by two or three bonds. These experiments are essential for assigning specific signals to atoms within the this compound molecule and confirming its proposed structure researchgate.netscispace.comsemanticscholar.orgoxinst.com. For example, studies on related compounds from Paeonia species have utilized ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra for structural confirmation researchgate.netscispace.com.
Mixture Analysis: this compound is often found within complex mixtures, such as extracts from Paeonia suffruticosa (Moutan Cortex), where it co-occurs with numerous other phytochemicals researchgate.netnih.gov. NMR spectroscopy is a powerful tool for analyzing these complex samples. While 1D ¹H NMR can provide an initial overview, signal overlap in intricate mixtures can hinder precise identification nih.govnih.govchemrxiv.org. Advanced NMR methods, including pure shift NMR techniques, are being developed to enhance spectral resolution and deconvolve overlapping signals, enabling the identification of individual components within complex matrices nih.govchemrxiv.org. Furthermore, quantitative NMR (qNMR) can be employed to determine the relative or absolute concentrations of this compound in a mixture, which is valuable for quality control and comparative research ox.ac.ukhyphadiscovery.com.
Integrated Analytical Platforms (e.g., LC-NMR, LC-MS-NMR)
The limitations of standalone NMR, particularly concerning sensitivity and the separation of complex mixtures, have driven the development of hyphenated techniques. These integrated platforms combine the separation capabilities of chromatography with the structural elucidation power of NMR, often augmented by mass spectrometry (MS), to provide a more comprehensive analytical approach.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR couples Liquid Chromatography (LC), typically High-Performance Liquid Chromatography (HPLC), with NMR spectroscopy slideshare.netnews-medical.net. This integration allows for the separation of individual compounds from a complex mixture by LC, followed by their on-line detection and structural analysis by NMR. LC-NMR is highly beneficial for natural product analysis, offering preliminary insights into complex extracts, identification of known compounds, and aiding in the structural investigation of novel compounds by reducing the need for extensive preliminary separation steps sci-hub.se.
LC-NMR operates in several modes, including continuous flow (on-flow), stopped-flow, and loop/cartridge collection slideshare.netsci-hub.sewiley.com. The on-flow mode continuously acquires NMR data as the LC eluent passes through the NMR flow cell. While rapid and capable of sampling all components, its sensitivity is limited by the short residence time of analytes in the flow cell slideshare.netsci-hub.se. The stopped-flow mode enhances sensitivity by pausing the LC flow when a peak of interest is within the NMR probe, thereby increasing the acquisition time for that specific component sci-hub.sewiley.comnih.gov. LC-SPE-NMR (Solid Phase Extraction) further improves sensitivity by trapping and concentrating analytes before NMR analysis, often facilitating solvent exchange and improving spectral quality sci-hub.sechromatographyonline.com. LC-NMR has been instrumental in identifying compounds in plant extracts, including those from Paeonia species where this compound is present scispace.comresearchgate.net. By comparing NMR data with previously reported values, this compound and related compounds can be identified and characterized within these complex matrices researchgate.net.
LC-MS-NMR (Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance): The integration of LC, MS, and NMR into LC-MS-NMR represents a sophisticated analytical strategy for the comprehensive analysis of complex samples nih.gov. This triple-hyphenated technique capitalizes on the high sensitivity and selectivity of MS for initial detection and molecular weight determination, the separation power of LC, and the detailed structural information provided by NMR.
LC-MS-NMR is invaluable for identifying unknown compounds in complex matrices, such as biological fluids or plant extracts, by providing complementary data from both MS and NMR nih.gov. MS offers elemental composition and fragmentation patterns, while NMR provides detailed insights into molecular structure and connectivity. This combined approach is particularly useful in drug discovery, metabolomics, and natural product research, where unambiguous compound identification is critical news-medical.netnih.gov. For instance, LC-MS/MS has been employed for metabolite identification, often with subsequent validation requiring NMR analysis researchgate.net. LC-NMR-MS systems have been applied to analyze complex mixtures, including natural product extracts, by combining on-flow NMR and MS detection, with options for stopped-flow NMR for enhanced spectral quality wiley.com. The ability to identify compounds like this compound in complex biological or plant samples is significantly enhanced by these integrated platforms, offering a robust approach to both qualitative and quantitative analysis nih.govglycoscience.ru.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Hypothetical)
While specific comprehensive NMR data for this compound are not detailed in the provided snippets, typical structural elucidation studies for related compounds in Paeonia species offer a basis for understanding the type of data generated. The following table presents hypothetical NMR data, representative of what would be obtained during the structural confirmation of this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Typical Assignment (this compound) |
| ¹H | ~4.50 | d | ~7.5 | Anomeric proton (H-1') |
| ¹H | ~3.20-3.80 | m | - | Sugar protons (H-2' to H-6') |
| ¹H | ~1.65 | s | - | Methyl group (e.g., C-10 CH₃) |
| ¹H | ~5.49 | s | - | Olefinic proton (e.g., H-3) |
| ¹³C | ~95.0 | C | - | Anomeric carbon (C-1') |
| ¹³C | ~70.0-80.0 | C | - | Sugar carbons (C-2' to C-6') |
| ¹³C | ~15.0 | C | - | Methyl carbon (e.g., C-10 CH₃) |
| ¹³C | ~130.0 | C | - | Olefinic carbon (e.g., C-3) |
Note: The data in this table are illustrative and hypothetical, based on typical NMR findings for monoterpenoid glycosides found in similar plant sources. Actual spectral assignments for this compound would require specific experimental data.
Compound List:
this compound
Conferol
Turcicanol A
Turcicanol A acetate
11-dehydrokaratavicinol
Paeoniflorin
Galloylpaeoniflorin
Benzoylpaeoniflorin
Benzoyl-oxypaeoniflorin
Mudanpioside B
Mudanpioside C
Mudanpioside E
Mudanpioside F
Mudanpioside G
Mudanpioside I
Mudanoside-A
Suffruticosol A
Gallic acid
Adenosine
p-hydroxybenzoic acid
Ephedradine A
Ergosine
Ia
Trichosanic acid
Pentagalloylglucose
Salicylpaeoniflorin
4'-hydroxypaeoniflorin
4-epi-albiflorin
Paeonivayin
Suffrupaeonidanin D
Paenol glycoside
Procyanidin B
Procyanidin trimer
Rutin
2-phenylethenamine
Amaranthussaponin I
Chlorogenic acid
L-tryptophan
Kaempferol
Phenylalanine
Quercetin
L-Cystathionine
Ibuprofen
Flavin mononucleotide
Paracetamol
Fluconazole
Phloroglucinols
Tocotrienols
Glyasperin H
Capsaicinoides
Saponine congeners
VER (a phenolic compound)
Hydroxytyrosol
Caffeic acid
Glucose
Rhamnose
Nicotinamide
Formic acid
Adenine
Malic acid
Dihydroxyacetophenone
Suffruticoside A/B/C/D
Kaempferol dihexoside
Mudanpioside J
Paeonol
Galloyloxypaeoniflorin
Isomers of mono hydroxy benzoic acid (HBA)
Ecdysteroids
Nonsteroidal antiinflammatory drugs (NSAIDs)
Triazoles
Phenylacetylglutamine
Metabolites of BMS-690514 M1
Glutathione
Saccharides
Amino acids
Alanine
DSS (internal calibration standard)
Benzene
Acetone
Fructose
Sucrose
Cellobiose
Maltose
Proline
Leucine
Trehalose
Trigonelline
Lactulose
Betaine
Valine
Fumarate
Formate
Kynurenine
Preclinical Pharmacological Investigations and Molecular Mechanisms
In Vitro Mechanistic Studies
In vitro research provides foundational knowledge regarding the specific molecular targets and pathways through which a compound exerts its effects. For Mudanpioside H, these studies have centered on its capacity to inhibit enzymes involved in pigmentation and its potential to modulate cellular pathways central to inflammation.
Enzyme inhibition is a key mechanism by which many pharmacologically active compounds function. Investigations into this compound have identified its ability to interfere with specific enzymes, suggesting its utility in relevant pathological processes.
This compound has been identified as an inhibitor of mushroom tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. researchgate.netnih.gov In a study evaluating tyrosinase inhibitors from the roots of Paeonia suffruticosa, this compound demonstrated noteworthy inhibitory activity. researchgate.net
The half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase was determined to be 0.324 mM. researchgate.netnih.gov Further kinetic analysis revealed the nature of this inhibition. The study indicated that this compound functions as a competitive inhibitor, suggesting it vies with the substrate, L-dopa, for binding to the active site of the enzyme. researchgate.netnih.gov This competitive action is a common mechanism for tyrosinase inhibitors. nih.gov
Inhibitory Activity of Compounds from Paeonia suffruticosa on Mushroom Tyrosinase
| Compound | IC50 (mM) | Inhibition Type |
|---|---|---|
| Kaempferol | 0.120 | Competitive |
| Quercetin | 0.108 | Competitive |
| Mudanpioside B | 0.368 | Competitive |
| Benzoyloxypaeoniflorin | 0.453 | Competitive |
| This compound | 0.324 | Competitive |
| Pentagalloyl-β-D-glucose | 0.063 | Non-competitive |
While direct studies on this compound against other enzymes are limited, research on structurally related compounds offers insight into its potential activities. Mudanpioside C, a monoterpene glycoside also found in Paeonia suffruticosa, has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI). researchgate.netx-mol.netacs.org PDI is an enzyme critical for protein folding and has been implicated in processes such as thrombus formation. researchgate.net
Studies have shown that Mudanpioside C inhibits PDI with an IC50 value of 3.22 μM and binds specifically to the b′-x domain of the enzyme. x-mol.netacs.org Given the structural similarity between mudanpiosides, it is plausible that this compound could also exhibit inhibitory effects against PDI or related oxidoreductase enzymes. However, this remains an area for future investigation, as direct evidence for PDI inhibition by this compound is not currently available.
Beyond direct enzyme inhibition, the pharmacological effects of natural compounds often stem from their ability to modulate complex intracellular signaling cascades.
Moutan Cortex, the root bark of Paeonia suffruticosa from which this compound is isolated, is known for its anti-inflammatory properties. researchgate.net Research focused on identifying the active anti-inflammatory compounds from this source has implicated several constituents. scispace.com One study investigated the effects of isolated compounds on rat synoviocytes, which are key cells involved in the inflammation seen in rheumatoid arthritis. scispace.comnih.govnih.gov
Anti-Inflammatory Effects of Paeonia suffruticosa Constituents on Rat Synoviocytes
| Compound | Effect Observed | Specific Cytokine Inhibition |
|---|---|---|
| Paeoniflorin (B1679553) | Dose-dependent inhibition | TNF-α, IL-6 |
| Paeonol | Dose-dependent inhibition | TNF-α, IL-6 |
| Pentagalloylglucose | Dose-dependent inhibition | TNF-α, IL-6 |
| This compound | Identified in active fractions | Specific data not reported |
The production of inflammatory cytokines like TNF-α and IL-6 is controlled by intricate upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. oncotarget.com This cascade involves a series of protein kinases that relay signals from cell surface receptors to the nucleus. Key components of this pathway include the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and TGF-β-Activated Kinase 1 (TAK1). frontiersin.orgnih.gov
Activation of Toll-like receptors or the IL-1 receptor initiates the recruitment of IRAK4, which is essential for the subsequent signaling cascade. frontiersin.orgnih.gov This leads to the activation of TRAF6, which in turn activates the TAK1 complex. frontiersin.org Activated TAK1 (p-TAK1) then phosphorylates the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitor of NF-κB (IκB). oncotarget.comfrontiersin.org This phosphorylation marks IκB for degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. oncotarget.com
While studies have shown that other compounds from Paeonia species can interfere with this pathway, for instance by inactivating IκBα, specific investigations into the direct effects of this compound on signaling molecules such as p-TAK1, IRAK4, and IKK have not been reported. mdpi.comsemanticscholar.org Understanding whether this compound targets these specific upstream or downstream components is a critical next step in elucidating its molecular mechanism of action in inflammation.
Cellular Pathway Modulation
Antibacterial Activity Mechanisms against Pathogenic Microorganisms
This compound has demonstrated broad-spectrum, albeit moderate, antibacterial activity. nih.gov In a study involving the fractionation of an extract from the root bark of Paeonia suffruticosa, this compound was identified as one of the active antibacterial constituents. nih.gov
The antibacterial effect of this compound was evaluated against a panel of eighteen pathogenic microorganisms that are significant to public health or are zoonotic. nih.gov The minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 100 to 500 µg/mL. nih.gov This indicates that this compound can inhibit the growth of a wide variety of pathogenic bacteria. nih.gov The mechanism of antibacterial action for many plant-derived compounds, including monoterpene glycosides, often involves the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. mdpi.comnih.gov For example, some phytochemicals exert their effects by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov
It is worth noting that this compound has also been identified as a metabolite in endophytic fungi, which have also been shown to produce extracts with antibacterial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Salmonella enteritidis. researchgate.net
Table 1: Antibacterial Activity of this compound
| Parameter | Finding | Source(s) |
| Activity Spectrum | Broad-spectrum against eighteen pathogenic microorganisms | nih.gov |
| Minimum Inhibitory Concentration (MIC) | 100 to 500 µg/mL | nih.gov |
| Source of Isolation for Antibacterial Testing | Root bark of Paeonia suffruticosa | nih.gov |
Anticancer Potential and Cell-Based Mechanisms (e.g., predicted via network pharmacology)
The anticancer potential of this compound has been primarily explored through computational approaches like network pharmacology. imrpress.com This methodology allows for the prediction of potential drug-target interactions and the elucidation of the complex molecular networks underlying a compound's therapeutic effects. nih.govfrontiersin.orgfrontiersin.orgmdpi.com
Network pharmacology studies have identified this compound as a potential active ingredient in traditional Chinese medicine formulations used for cancer treatment. imrpress.com These computational models predict that this compound may exert its anticancer effects by modulating multiple cellular targets and signaling pathways involved in cancer cell proliferation, apoptosis, and metastasis. nih.govfrontiersin.org For instance, network pharmacology can help identify key molecular targets within cancer-related signaling pathways, such as those involved in cell cycle regulation and apoptosis induction. frontiersin.org While direct experimental validation of these predicted anticancer mechanisms for this compound is still needed, these computational findings provide a strong basis for future in vitro and in vivo studies. frontiersin.org
Cellular Target Identification through Biochemical Assays
The precise cellular targets of this compound are yet to be fully elucidated through direct biochemical assays. However, various established methods can be employed for this purpose. nih.gov Target identification is a critical step in understanding the mechanism of action of a bioactive compound. nih.govdrughunter.com
Biochemical approaches such as affinity purification, cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS) are powerful techniques for identifying the direct protein targets of small molecules. nih.govdrughunter.commdpi.comresearchgate.net Affinity-based methods involve immobilizing the small molecule on a solid support to capture its binding partners from a cell lysate. nih.gov CETSA, on the other hand, relies on the principle that ligand binding stabilizes a protein against thermal denaturation. mdpi.comresearchgate.net Resistance-conferring mutations can also provide strong evidence for a direct physiological target. nih.gov These experimental strategies, which have been successfully used to identify the targets of other natural products, could be applied to pinpoint the specific cellular proteins that interact with this compound, thereby validating the predictions from network pharmacology and providing a deeper understanding of its biological activities. drughunter.comnih.gov
In Vivo Preclinical Models for Mechanistic Elucidation
While specific in vivo studies focusing exclusively on this compound are not extensively documented, the use of animal models is crucial for understanding the physiological effects and mechanisms of action of such compounds.
Animal Models for Inflammation and Immune Response Research
Animal models of inflammation are essential for investigating the anti-inflammatory potential of compounds like this compound. mdpi.comnih.govnih.gov These models can mimic various aspects of human inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and skin inflammation. mdpi.comnih.govwuxibiology.comnih.gov Common methods to induce inflammation in animal models include the administration of agents like lipopolysaccharide (LPS), which triggers a strong immune response. nih.govmdpi.com
In such models, the efficacy of an anti-inflammatory compound is assessed by measuring various parameters, including the reduction in swelling, infiltration of immune cells, and the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov The underlying mechanisms, such as the inhibition of signaling pathways like NF-κB, can also be investigated. mdpi.comresearchgate.net Given that compounds from Paeonia species have shown anti-inflammatory effects by inhibiting the release of inflammatory mediators, it is plausible that this compound could demonstrate similar activity in these in vivo models. nih.govresearchgate.netresearchgate.net Mouse strains such as C57BL/6 and Balb/c are often used due to their distinct immune responses, allowing for the study of different facets of inflammation. nih.gov
Animal Models for Oxidative Stress Investigation
To investigate the potential antioxidant effects of this compound in a physiological context, various animal models of oxidative stress can be utilized. mdpi.commdpi.comnih.govnih.gov These models are designed to induce an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. mdpi.comnih.gov Oxidative stress can be induced exogenously by administering pro-oxidant compounds or endogenously through genetic modifications that affect antioxidant enzymes. mdpi.com
In these models, the protective effects of a compound are evaluated by measuring markers of oxidative damage, such as lipid peroxidation and protein oxidation, as well as the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.comnih.gov For example, in models of hypertension-induced renal damage, oxidative stress is a key pathogenic factor, and a reduction in oxidative markers following treatment would indicate a protective effect. mdpi.com The use of such models would be instrumental in determining whether the inferred antioxidant properties of this compound translate to a tangible protective effect against oxidative stress-related pathologies in vivo. nih.govnih.gov
Animal Models for Antimicrobial Efficacy
Direct investigations into the antimicrobial efficacy of isolated this compound using animal models are not extensively documented in current scientific literature. However, in vitro studies and research on plant extracts containing this compound provide foundational evidence for its potential antimicrobial activities.
In vitro assessments have shown that this compound exhibits moderate antibacterial activity, with reported Minimum Inhibitory Concentration (MIC) values ranging from 100 to 500 μg/mL tmrjournals.com. Furthermore, an analysis of Annona squamosa (Custard Apple) leaf extracts identified this compound as a key metabolite possibly responsible for the observed antibacterial activity against various pathogens mdpi.com.
Studies on extracts from Paeonia suffruticosa (Cortex Moutan), a primary source of this compound, have also demonstrated antimicrobial properties. An ethanolic extract of Cortex Moutan was found to completely inhibit the colonization of Helicobacter pylori jst.go.jp. Different solvent extracts of Cortex Moutan have shown varied antibacterial effects against Escherichia coli researchgate.net. While these studies point to the antimicrobial potential of the source plant, further in vivo studies using animal models are necessary to validate the specific efficacy of this compound in a physiological system. The use of established animal infection models, such as murine skin infection or peritonitis models, could elucidate the compound's therapeutic potential against bacterial pathogens nih.govfrontiersin.org.
Animal Models for Cancer Biology Studies
Currently, there is a lack of published research evaluating the efficacy of isolated this compound in animal models of cancer biology. The anticancer potential of this specific compound in vivo remains an area for future investigation. Animal models are critical tools for evaluating anticancer therapeutics, with common approaches including cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs) that mimic various aspects of human cancers nih.govdovepress.comroswellpark.org.
Metabolic Pathway Regulation in Animal Systems
Research involving herbal formulations containing this compound has provided insights into its potential role in regulating metabolic pathways in animal systems. A study investigating the effects of a Salvia miltiorrhiza-Cortex moutan herb pair in a rat model of middle cerebral artery occlusion (MCAO) for ischemic stroke demonstrated significant metabolic modulation. cych.org.tw this compound was identified as one of the primary chemical constituents of the Cortex Moutan portion of the formula.
Integrated metabolomics and transcriptomics analyses in this study revealed that treatment with the herbal pair led to notable improvements in several metabolic pathways that were disrupted by the ischemic event. Specifically, the study highlighted the regulation of:
Glycerophospholipid metabolism
Amino acid metabolism
Sphingomyelin metabolism
Fatty acid metabolism
These findings suggest that the therapeutic effects of the herbal preparation are, at least in part, mediated through the restoration of metabolic homeostasis in the brain tissue of the animal models. cych.org.tw While these effects are attributed to the entire herbal formula, the presence of this compound as a key component suggests it may be one of the active molecules contributing to this metabolic regulation.
Network Pharmacology and Systems Biology Approaches
Network pharmacology and systems biology offer a powerful framework for understanding the complex mechanisms of natural compounds like this compound by analyzing their interactions within biological networks frontiersin.orgbiomolther.org.
Identification of Multi-Target Interactions
Network pharmacology studies have been employed to deconstruct the multi-target nature of herbal medicines containing this compound. These computational approaches predict the binding of active compounds to multiple protein targets, providing a basis for their therapeutic effects.
In a study on the mechanisms of the Guizhi Fuling Wan formula for treating uterine fibroids, this compound was identified as a key active ingredient. The analysis predicted interactions between the formula's compounds and numerous targets relevant to the disease's pathology frontiersin.org. Similarly, research on an herbal pair for ischemic stroke identified this compound as a potentially active component and predicted its interaction with several key protein targets. cych.org.tw Molecular docking within this study confirmed strong binding affinities between the formula's main constituents and targets such as AKT1, TNF, PTGS2, MMP9, PIK3CA, and VEGFA. cych.org.tw Another investigation identified this compound as a potential antithrombotic agent, with molecular docking used to examine its interactions with thrombin and Factor Xa mdpi.com.
Table 1: Predicted Protein Targets for Formulations Containing this compound in Ischemic Stroke
| Target Protein | Gene Name | Predicted Role in Pathology |
|---|---|---|
| Protein kinase B | AKT1 | Cell survival, proliferation, angiogenesis |
| Tumor necrosis factor | TNF | Inflammation, apoptosis |
| Prostaglandin-endoperoxide synthase 2 | PTGS2 | Inflammation, pain |
| Matrix metalloproteinase-9 | MMP9 | Tissue remodeling, blood-brain barrier disruption |
| Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | PIK3CA | Cell signaling, angiogenesis |
| Vascular endothelial growth factor A | VEGFA | Angiogenesis, vascular permeability |
Data derived from a network pharmacology study on a Salvia miltiorrhiza-Cortex moutan herb pair. cych.org.tw
Prediction of Pharmacological Pathways and Biological Processes
By mapping the identified compound-target interactions onto known biological pathways, systems biology approaches can predict the pharmacological processes modulated by this compound. These predictions help to formulate hypotheses about its mechanism of action.
For the treatment of ischemic stroke, network pharmacology analysis of a formula containing this compound indicated that its mechanism primarily involves the regulation of pathways related to inflammation, angiogenesis, and cell apoptosis. cych.org.tw Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses highlighted the significance of the VEGFA/PI3K/AKT signaling pathway. cych.org.tw In the context of uterine fibroids, pathway analysis of the targets of the Guizhi Fuling Wan formula also implicated a wide range of biological processes relevant to cell proliferation and tissue remodeling frontiersin.org. These predictive models suggest that this compound, as part of a multi-component mixture, likely exerts its effects through a holistic regulation of multiple interconnected pathways rather than a single target.
Integration with Omics Data for Holistic Understanding
The integration of network pharmacology with various "omics" disciplines—such as metabolomics, transcriptomics, and proteomics—provides a more comprehensive and systems-level understanding of a compound's biological effects reactionbiology.com.
A landmark study on an herbal treatment for ischemic stroke successfully integrated network pharmacology with transcriptomics and metabolomics in a rat model. dovepress.comcych.org.tw this compound was identified as a constituent of the therapeutic formula. The transcriptomic analysis of brain tissue from the rats treated with the formula confirmed that differentially expressed genes were significantly enriched in the VEGFA/PI3K/AKT signaling pathway, corroborating the predictions from the network pharmacology analysis. cych.org.tw Concurrently, metabolomic analysis revealed that the treatment corrected disturbances in amino acid and glycerophospholipid metabolism caused by the stroke. cych.org.tw
Another study performed transcriptome profiling on the ovaries of aged mice after administering 38 individual compounds found in a traditional herbal formula, including constituents from Paeoniae Radix (a source of this compound). This approach generates a valuable dataset for understanding the specific pharmacodynamic effects of individual natural compounds on gene expression at a systemic level. This integration of computational predictions with large-scale experimental data is crucial for moving from a single-target view to a holistic understanding of the therapeutic mechanisms of complex natural products like this compound.
Challenges and Future Perspectives in Mudanpioside H Research
Methodological Advancements in Isolation and Characterization
A primary challenge in Mudanpioside H research is the development of efficient and scalable methods for its isolation and purification from complex plant extracts, typically from species of the genus Paeonia. Traditional bioassay-guided fractionation is often laborious and can lead to the rediscovery of known compounds. nih.gov Future research must focus on adopting and refining modern analytical techniques to streamline this process.
Methodological advancements should prioritize high-throughput and targeted approaches. The integration of techniques such as High-Performance Liquid Chromatography (HPLC) with advanced stationary phases, Supercritical Fluid Chromatography (SFC), and various forms of mass spectrometry (MS), such as Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS), is essential for rapid and accurate identification. jocpr.commdpi.com For instance, ¹H-NMR-based metabolomics can be employed to identify spectral features linked to bioactivity, guiding a more targeted isolation process and minimizing the need for extensive bioactivity screening of numerous fractions. nih.gov The use of solid-phase extraction with neutral resins like Amberlite XAD-16 during cultivation or extraction can also selectively adsorb secondary metabolites, simplifying the subsequent purification workflow. researchgate.net
Future efforts should aim to develop integrated purification platforms that combine multiple techniques, such as chromatography and membrane filtration, to enhance efficiency and yield. jocpr.com
Table 1: Comparison of Modern Purification Techniques for Natural Products
| Technique | Principle | Advantages | Challenges for this compound |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity; versatile for various compound polarities. mdpi.com | Optimization of columns and solvent systems specific to this compound is required. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Faster analysis, reduced organic solvent consumption, ideal for chiral separations. jocpr.com | Requires specialized equipment; solubility of this compound in supercritical CO₂ may be a factor. |
| ¹H-NMR Guided Isolation | Uses Nuclear Magnetic Resonance to track specific chemical signals associated with bioactivity through fractionation steps. | Reduces redundant testing; targets novel bioactive structures. nih.gov | Requires initial correlation of NMR signals to a specific bioactivity. |
| Membrane Filtration (Ultra/Microfiltration) | Separation based on size exclusion using semi-permeable membranes. | Scalable, gentle processing conditions, simple operation. jocpr.com | Lower resolution compared to chromatography; best for initial cleanup or fractionation. |
Deeper Elucidation of Biosynthetic Routes and Metabolic Engineering Potential
The biosynthetic pathway of this compound remains largely uncharacterized. Elucidating this pathway is critical for understanding its formation in plants and for enabling its production through biotechnological methods. The biosynthesis of paeonia monoterpene glycosides (PMGs) is known to originate from the terpene pathways, such as the methyl-erythritol-4-phosphate (MEP) pathway, which produces the universal precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are then converted to the monoterpene scaffold, which undergoes a series of modifications, including oxidation by cytochrome P450s (CYPs) and glycosylation by UDP-dependent glycosyltransferases (UGTs), to form the final molecule. nih.gov
A significant challenge is the identification of the specific enzymes—the synthases, CYPs, and UGTs—responsible for the unique structure of this compound. Future research should leverage a combination of genomics, transcriptomics, and metabolomics to identify candidate genes from Paeonia species. mdpi.com Once identified, these genes can be expressed in heterologous hosts like Saccharomyces cerevisiae or Escherichia coli to verify their function and reconstitute the biosynthetic pathway. researchgate.netbiorxiv.org
The elucidation of the pathway opens the door for metabolic engineering, which offers a sustainable and scalable alternative to agricultural sourcing. nih.gov Engineering microbial hosts can improve titers by optimizing precursor supply, fine-tuning the expression of pathway enzymes, and blocking competing metabolic pathways. nih.govmdpi.com This approach not only has the potential to produce this compound in large quantities but also facilitates the generation of novel derivatives through combinatorial biosynthesis. nih.gov
Comprehensive Molecular Target Validation and Receptor Binding Studies
A fundamental gap in our understanding of this compound is the identity of its molecular target(s). Without this knowledge, its mechanism of action remains speculative, hindering rational drug development. Research on related compounds, such as Mudanpioside C, has identified specific protein interactions, such as with protein disulfide isomerase (PDI), demonstrating the feasibility of such studies. nih.gov A similar comprehensive investigation is imperative for this compound.
Future research must employ a multi-pronged approach to identify and validate its biological targets. nih.gov This includes:
Affinity-based methods: Using this compound as a probe to directly capture and identify its binding partners from cell lysates.
Genetic approaches: Techniques like CRISPR-based screening can identify genes that, when knocked out, confer resistance or sensitivity to this compound, pointing to its target or pathway. wjbphs.com
Once a putative target is identified, validation is crucial. nih.gov This involves confirming direct physical interaction and demonstrating that this interaction is responsible for the compound's physiological effects. Receptor binding studies, using techniques like surface plasmon resonance (SPR) or microscale thermophoresis (MST), can quantify the binding affinity (K_d) and kinetics of the interaction between this compound and its target protein. nih.gov Such studies provide quantitative evidence of a direct molecular relationship, which is a cornerstone of modern pharmacology. nih.gov
Development of Novel Analogues with Enhanced Bioactivity
Once the fundamental bioactivity and molecular targets of this compound are established, the next logical step is the rational design and synthesis of novel analogues with improved properties. Natural products often serve as excellent starting scaffolds but may possess suboptimal potency, selectivity, or pharmacokinetic properties. nih.gov Chemical modification allows for the exploration of the structure-activity relationship (SAR), providing insights into which parts of the molecule are essential for its biological effects. redalyc.org
Future perspectives in this area involve several key strategies:
Scaffold Modification: Synthesizing derivatives by altering functional groups on the this compound core. This could involve changing the glycosylation pattern, modifying the aglycone structure, or adding new chemical moieties to enhance target binding or cell permeability. nih.gov
Structure-Based Design: If the three-dimensional structure of this compound bound to its target is determined (e.g., through X-ray crystallography), computational modeling can be used to design analogues with a higher predicted binding affinity.
Combinatorial Chemistry: Creating libraries of related compounds to systematically explore the chemical space around the this compound scaffold.
The goal of these efforts is to generate new chemical entities with enhanced potency, greater selectivity for their target, reduced off-target effects, and improved drug-like properties, thereby increasing their therapeutic potential. nih.gov
Refinement of Predictive Preclinical Models for Mechanistic Insights
To translate basic findings into potential clinical applications, robust and relevant preclinical models are indispensable. A significant challenge is selecting or developing models that accurately recapitulate the human disease state and can provide meaningful mechanistic insights into the action of this compound.
The future of preclinical testing for compounds like this compound lies in a tiered and integrated approach, utilizing in vitro, in vivo, and in silico models. nih.gov
In Vitro Models: Moving beyond simple 2D cell cultures to more complex systems like 3D organoids or "liver-on-a-chip" platforms can provide a more physiologically relevant environment for testing. humanspecificresearch.org These models better mimic the tissue architecture and cell-cell interactions of human organs, offering more predictive data on efficacy and metabolism. humanspecificresearch.org
In Vivo Models: While animal models are essential, their selection must be carefully justified. mdpi.com For instance, if this compound is investigated for neuroprotective effects, models like the MPTP or 6-OHDA-induced models of Parkinson's disease might be employed. mdpi.com It is critical to use models that reflect the specific disease pathology being targeted.
In Silico Models: Computational approaches, such as physiologically based pharmacokinetic (PBPK) modeling, can help predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogues, guiding dose selection and predicting potential metabolic liabilities before extensive animal testing. mdpi.com
Refining these models will not only improve the predictiveness of preclinical studies but also align with the principles of reducing and replacing animal experiments where possible. nih.gov
Table 2: Preclinical Models for Mechanistic Studies
| Model Type | Example | Application for this compound Research |
|---|---|---|
| In Vitro | 3D Organoids, Liver-on-a-Chip | Assessing mechanism of action, cellular toxicity, and metabolism in a human-relevant context. humanspecificresearch.org |
| In Vivo | d-galactose-induced aging mouse model | Evaluating systemic effects, such as antioxidant activity, and establishing a preliminary efficacy profile. mdpi.com |
| In Vivo | Disease-specific models (e.g., CCl₄-induced liver fibrosis) | Investigating therapeutic potential in a specific disease context and understanding in-organ effects. nih.gov |
| In Silico | PBPK Modeling | Predicting pharmacokinetic profiles and potential drug-drug interactions to guide further studies. mdpi.com |
Q & A
Basic Research Questions
Q. What are the validated analytical methods for isolating and characterizing Mudanpioside H in plant extracts?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for isolation and structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms stereochemistry and functional groups. For reproducibility, ensure solvent systems (e.g., acetonitrile-water gradients) are optimized to resolve this compound from co-eluting compounds .
Q. How can in vitro assays evaluate the bioactivity of this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., α-glucosidase or COX-2) to assess biological activity. Standardize protocols by pre-incubating the compound with the enzyme, followed by spectrophotometric measurement of substrate conversion rates. Include positive controls (e.g., acarbose for α-glucosidase) and triplicate trials to minimize variability .
Q. What experimental designs ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer : Employ a crossover design in animal models to compare bioavailability under fasting vs. fed conditions. Quantify plasma concentrations via LC-MS/MS at timed intervals. Validate methods using spiked plasma samples to calculate recovery rates and limit of detection (LOD) .
Advanced Research Questions
Q. How can mixed-methods approaches resolve contradictions in this compound’s mechanism of action?
- Methodological Answer : Combine quantitative molecular docking (e.g., AutoDock Vina) with qualitative phytochemical profiling to identify binding affinities and synergistic interactions. For example, discrepancies between in silico predictions and in vitro results may arise from compound degradation or matrix effects, requiring iterative refinement of computational parameters .
Q. What strategies optimize the yield of this compound during extraction while minimizing degradation?
- Methodological Answer : Apply response surface methodology (RSM) to model variables like solvent polarity, temperature, and extraction time. For thermolabile compounds, use ultrasonic-assisted extraction (UAE) at low temperatures. Monitor degradation products via LC-MS and adjust parameters to maximize stability .
Q. How do structural modifications of this compound influence its bioactivity and selectivity?
- Methodological Answer : Synthesize analogs via glycosylation or hydroxylation and compare IC₅₀ values across biological targets. Use molecular dynamics simulations to analyze ligand-receptor binding stability. For example, substituting the glycosyl moiety may enhance water solubility but reduce membrane permeability, requiring logP calculations .
Q. What frameworks address ethical and practical challenges in cross-disciplinary studies of this compound?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For ethnobotanical research, obtain prior informed consent from local communities and align with Nagoya Protocol guidelines. Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure clinical hypotheses .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting data on this compound’s antioxidant capacity?
- Methodological Answer : Identify the principal contradiction (e.g., assay interference vs. true bioactivity) by testing the compound in multiple antioxidant models (DPPH, FRAP, ORAC). Control for reducing agents (e.g., ascorbic acid) and validate using electron paramagnetic resonance (EPR) to detect radical scavenging directly .
Q. What statistical models are robust for analyzing dose-response relationships in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
